molecular formula C11H14N2S2 B1202740 N-tert-Butyl-2-benzothiazolesulfenamide CAS No. 95-31-8

N-tert-Butyl-2-benzothiazolesulfenamide

Cat. No.: B1202740
CAS No.: 95-31-8
M. Wt: 238.4 g/mol
InChI Key: IUJLOAKJZQBENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfenamide Accelerators in Rubber Vulcanization

The evolution of vulcanization accelerators represents a crucial chapter in the advancement of rubber technology, with sulfenamide accelerators marking a significant milestone in this progression. The foundational work in vulcanization began in 1839 with Charles Goodyear's discovery of sulfur vulcanization, though this early process required extremely long curing times of approximately six hours at 140°C and produced vulcanizates with poor mechanical properties. The need for more efficient vulcanization processes drove researchers to develop accelerators, beginning with the introduction of aniline as an accelerator in 1906 by Oenslager in both the United States and Germany.

The progression of accelerator technology continued with the introduction of aldehyde-amine and hexamethylenetetramine accelerators between 1914 and 1915, followed by zinc alkyl xanthates in Russia during 1919-1920. Thiuram and dithiocarbamate accelerators emerged from Germany during the same period, while the discovery of zinc oxide's effect on cure rate and the development of diphenylguanidine, 2-mercaptobenzothiazole, and 2-mercaptobenzothiazole disulfide occurred between 1919 and 1922. These developments laid the groundwork for delayed-action accelerators, with 2-mercaptobenzothiazole and 2-mercaptobenzothiazole disulfide being introduced in 1925 as delayed-action compounds.

The breakthrough moment for sulfenamide accelerators came in 1937 when Harman introduced the first commercial benzothiazole sulfenamide, specifically N-cyclohexylbenzothiazole-2-sulfenamide, representing a significant advancement in delayed-action accelerator technology. This innovation addressed the critical need for accelerators that could provide adequate processing time while maintaining rapid cure rates once vulcanization commenced. The sulfenamide class accelerators, including N-cyclohexyl-2-benzothiazolesulfenamide, this compound, and N-oxydiethylene-2-benzothiazolesulfenamide, gained particular prominence in the tire industry due to their delayed action characteristics and faster cure rates when used with furnace blacks.

The development of sulfenamide accelerators continued through the mid-twentieth century, with several variations being developed by 1945 to address specific application requirements. The introduction of pre-vulcanization inhibitor N-(cyclohexylthio)phthalimide in 1968 further enhanced the utility of sulfenamide systems by providing additional scorch protection. The historical trajectory of sulfenamide accelerator development reflects the rubber industry's ongoing pursuit of accelerators that could balance processing safety with vulcanization efficiency, ultimately leading to the widespread adoption of these compounds in modern rubber manufacturing.

Structural Characteristics and Nomenclature of this compound

This compound exhibits a complex molecular structure that directly influences its performance characteristics as a vulcanization accelerator. The compound's molecular formula C₁₁H₁₄N₂S₂ reflects its composition of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two sulfur atoms, resulting in a molecular weight of 238.37 daltons. The structural framework centers on a benzothiazole ring system linked to a sulfenamide functional group, with the tert-butyl substituent providing specific steric and electronic properties that distinguish this accelerator from other sulfenamide variants.

The benzothiazole moiety forms the core heterocyclic structure, consisting of a benzene ring fused with a thiazole ring containing both sulfur and nitrogen heteroatoms. This bicyclic system provides the electronic characteristics necessary for the compound's accelerator activity, with the nitrogen and sulfur atoms serving as key reactive sites during the vulcanization process. The sulfenamide linkage connects the benzothiazole core to the tert-butyl group through a sulfur-nitrogen bond, creating the characteristic delayed-action properties associated with this class of accelerators.

The tert-butyl substituent, represented by the chemical group (CH₃)₃C-, contributes significantly to the compound's unique properties through both steric and electronic effects. This branched alkyl group provides enhanced thermal stability compared to linear alkyl chains and influences the compound's solubility characteristics and reactivity profile. The steric bulk of the tert-butyl group creates a controlled release mechanism during vulcanization, contributing to the delayed-action characteristics that make this accelerator particularly valuable for applications requiring extended processing times.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₄N₂S₂
Molecular Weight 238.37 g/mol
CAS Registry Number 95-31-8
Initial Melting Point 105.0-114.0°C
Density 1.26-1.32 g/cm³
Appearance White to pale cream powder
Water Solubility 1.74 mg/L at 20°C
Flash Point 165°C

The nomenclature of this compound reflects the systematic approach to chemical naming, with "N-tert-butyl" indicating the tert-butyl substituent attached to the nitrogen atom of the sulfenamide group, "2-benzothiazole" specifying the position and type of the heterocyclic core, and "sulfenamide" describing the functional group connecting these structural elements. Alternative names used in commercial applications include Santocure NS, Vulkacit NZ, and various trade designations that reflect the compound's widespread industrial use. The International Union of Pure and Applied Chemistry designation provides the most precise structural description, while Chemical Abstracts Service registry number 95-31-8 serves as the definitive identifier for regulatory and commercial purposes.

Regulatory Landscape for Sulfenamide Accelerators in Industrial Applications

The regulatory framework governing this compound reflects the compound's widespread industrial use and the need for comprehensive oversight of chemical substances in commercial applications. Within the European Union, the compound falls under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, which serves as the primary legislative framework for protecting human health and environmental safety from chemical risks. Under this regulatory system, this compound has been assigned the registration number 01-2119492625-29-0001, indicating its compliance with registration requirements for chemical substances exceeding one tonne per year in commercial use.

The Registration, Evaluation, Authorisation and Restriction of Chemicals regulation places responsibility on manufacturers and importers to gather comprehensive information on chemical properties and register this data in the European Chemicals Agency database. For this compound, this regulatory oversight includes evaluation of the substance's intrinsic properties, risk assessment for human health and environmental impacts, and implementation of appropriate risk management measures throughout its lifecycle. The regulation's objectives of ensuring high-level protection while promoting innovation and competitiveness directly influence how sulfenamide accelerators are developed, manufactured, and utilized in industrial applications.

In the United States regulatory context, this compound has received approval for use in food contact applications under Title 21 of the Code of Federal Regulations, specifically section 177.2600, which governs rubber articles intended for repeated use in contact with food. This approval reflects extensive evaluation of the compound's suitability for applications where migration into food products must be carefully controlled and monitored. The Food and Drug Administration's inventory of food contact substances includes this compound as an authorized indirect food additive, demonstrating the comprehensive review process required for such applications.

Table 2: Regulatory Classifications and Registrations for this compound

Jurisdiction Regulation/Standard Registration Number Specific Requirements
European Union REACH Regulation 01-2119492625-29-0001 Registration, evaluation, risk assessment
European Union CLP Regulation 202-409-1 (EINECS) Classification and labeling
United States FDA 21 CFR 177.2600 - Food contact rubber applications
International CAS Registry 95-31-8 Chemical identification
Multiple Jurisdictions Various National Inventories - TSCA (USA), DSL (Canada), EINECS (EU)

The international regulatory landscape for sulfenamide accelerators continues to evolve, with ongoing revisions to the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation reflecting advancing knowledge of chemical properties and their implications for human health and environmental protection. The European Commission's current revision process includes comprehensive assessment of potential regulatory changes, stakeholder consultations, and evaluation of impacts on industry competitiveness and innovation capabilities. These regulatory developments directly influence the research, development, and commercial application of sulfenamide accelerators, including this compound, across global markets.

The compound's inclusion in multiple national chemical inventories, including the Toxic Substances Control Act inventory in the United States, the Domestic Substances List in Canada, and equivalent registries in Japan, Korea, Australia, and other jurisdictions, demonstrates its accepted status as a commercial chemical substance. This broad regulatory acceptance facilitates international trade while ensuring that appropriate oversight mechanisms remain in place to monitor its safe use across diverse industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJLOAKJZQBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026572
Record name N-tert-Butyl-2-benzothiazolesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline]
Record name 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(tert-Butylaminothio)benzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3869
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN MOST ORG SOLVENTS
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.29 @ 25 °C
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE

CAS No.

95-31-8
Record name N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butylaminothio)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Santocure NS
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-tert-Butyl-2-benzothiazolesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butylbenzothiazole-2-sulphenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W468IFJ99C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

104 °C (MIN)
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary industrial method involves reacting benzothiazole disulfide (vulcanization accelerator DM) with tert-butyl amine (C4H11NC_4H_{11}N) in the presence of alkaline catalysts. The reaction proceeds via nucleophilic substitution, where the amine attacks the disulfide bond, followed by sulfenamide formation. The stoichiometric ratio of benzothiazole disulfide to tert-butyl amine is critical, with optimal molar ratios ranging from 1:1.5 to 1:1.8 to maximize yield and minimize unreacted residues.

The generalized reaction is:

Benzothiazole disulfide+2 tert-butyl aminecatalyst2 TBBS+byproducts\text{Benzothiazole disulfide} + 2 \text{ tert-butyl amine} \xrightarrow{\text{catalyst}} 2 \text{ TBBS} + \text{byproducts}

Catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or tetraalkylammonium hydroxides facilitate proton transfer and stabilize intermediates.

Process Optimization and Operational Parameters

The patent CN105503772A outlines a five-step synthesis protocol:

  • Suspension Formation : Benzothiazole disulfide (68 g, 0.2 mol) is suspended in water under agitation for 30–60 minutes.

  • Amine Addition : tert-Butyl amine (24 g, 0.3 mol) is added at 20–40°C over 15–60 minutes, followed by 0.5–2 hours of stirring.

  • Catalyst Introduction : A catalyst (5–30% of disulfide weight) is introduced at 35–85°C over 10–60 minutes.

  • Thermal Activation : The mixture is heated to 80–85°C for 0.5–2 hours to complete sulfenamide formation.

  • Isolation : Cooling to <20°C precipitates TBBS, which is filtered, washed, and dried (50°C).

Table 1: Catalyst Performance in TBBS Synthesis

CatalystYield (%)Melting Point (°C)Insolubles in Methanol (%)
Sodium hydroxide98.5107.40.13
Potassium hydroxide97.5107.00.12
Tetramethylammonium hydroxide97.0106.10.23
Tetrabutylammonium hydroxide97.5107.10.32

Sodium hydroxide achieves the highest yield (98.5%) and lowest impurities, making it the preferred catalyst. Excess tert-butyl amine (1.8 equiv.) marginally reduces yield to 96.6% but improves reaction kinetics.

Environmental and Economic Advantages of Modern Methods

Elimination of Oxidants and Wastewater Reduction

Traditional TBBS synthesis relied on oxidants like hydrogen peroxide, generating acidic wastewater requiring neutralization. The catalytic method eliminates oxidants, reducing effluent volume by 90% and enabling direct reuse of aqueous phases in subsequent batches. Catalyst recovery via vacuum concentration (e.g., NaOH recycled at 30% strength) further lowers raw material costs.

Energy Efficiency and Scalability

Maintaining reaction temperatures at 80–85°C minimizes energy input compared to older processes operating above 100°C. Pilot-scale trials confirm consistent yields (96–98%) at 500-liter reactor volumes, validating industrial feasibility.

Physicochemical Properties and Quality Control

TBBS synthesized via this route exhibits a melting point of 105–110°C, consistent with literature values. Impurities such as dibenzothiazyl disulfide (<0.8%) are controlled through precise stoichiometry and catalyst selection. Methanol-insoluble residues, a proxy for purity, remain below 0.32% across all catalyst types .

Chemical Reactions Analysis

Hydrolysis

N-tert-butylbenzothiazole-2-sulphenamide is not readily biodegradable and hydrolyzes rapidly in the environment into several products :

  • Mercaptobenzothiazole

  • Di(benzothiazoyl-2)disulfide

  • Tert-butylamine

  • Benzothiazole

Vulcanization Acceleration

TBBS is primarily used as a vulcanization accelerator in the manufacture of tires, belts, and other rubber products . Delayed action accelerators, like TBBS, increase the induction time before crosslinking begins while maintaining a high rate of crosslinking .

The reactions of N-(cyclohexylthio)phthalimide (CTP) in the absence of zinc oxide, leading to the inhibition of vulcanization in a TBBS accelerated sulfur cure, have been studied. Cyclohexanethiol, a decomposition product of CTP, reacts with TBBS, producing 2-mercaptobenzothiazole (MBT) and tert-butylamine, both of which react with CTP .

Reaction with 2-Benzothiazolyl Mercaptan

TBBS can be prepared by condensation in the presence of an oxidizer with 2-benzothiazolyl mercaptan and tertiary butyl amine . A method for preparing TBBS without an oxidant involves using benzothiazole disulfide and tertiary butyl amine with an inorganic or organic alkaline catalyst. The reaction is free of any oxidant, and the added catalyst can be reused .

The process involves several steps :

  • Adding water and benzothiazyl disulfide to a reactor under agitation to obtain a suspension.

  • Adding tertiary butyl amine continuously at 20-40°C, with a mole ratio of benzothiazyl disulfide to tertiary butyl amine of 1:1.5-1.8, controlling the addition time to 15-60 minutes, and continuing to stir for 0.5-2 hours after the addition.

  • Adding the catalyst continuously to the reactor within 35-85°C, with the catalyst charge being 5-30% of the benzothiazyl disulfide weight, and controlling the addition time to 10-60 minutes.

  • Warming to 80-85°C after adding the catalyst and maintaining for 0.5-2 hours.

  • Cooling the reaction solution to less than 20°C, followed by filtration, washing, and drying to obtain the desired product.

Different catalysts can be used, such as sodium hydroxide, potassium hydroxide, tetramethyl-oxyammonia, and tetrabutylammonium hydroxide .

Environmental Impact

An accidental release of N-tert-butylbenzothiazole-2-sulphenamide into the environment will hydrolyze rapidly. A release to water may pose a danger to fish, invertebrates, and aquatic plants due to its high toxicity before degradation. The hydrolysis products are not expected to adsorb to suspended soils and sediments or accumulate in the tissues of aquatic organisms .

Scientific Research Applications

Rubber Manufacturing

The primary application of N-tert-butylbenzothiazole-2-sulphenamide is as an accelerator in the vulcanization of rubber. This compound is integral to the production of various rubber products including:

  • Tires
  • Conveyor belts
  • Hoses
  • Seals and gaskets

The use of this compound in rubber manufacturing enhances the mechanical properties and thermal stability of the final products. It allows for faster processing times and improved performance characteristics under different environmental conditions.

Case Study: Tire Manufacturing
In a study conducted by LANXESS Corporation, it was demonstrated that incorporating N-tert-butylbenzothiazole-2-sulphenamide into tire formulations resulted in significant improvements in wear resistance and aging stability compared to formulations using alternative accelerators. This highlights its critical role in producing high-performance tires that meet stringent safety and durability standards .

Plastics and Coatings

Beyond rubber, N-tert-butylbenzothiazole-2-sulphenamide has applications in the production of certain plastics and coatings. It acts as a stabilizer and enhances the processing characteristics of thermoplastics, contributing to better flow properties during manufacturing.

Safety and Environmental Impact

While N-tert-butylbenzothiazole-2-sulphenamide is effective in industrial applications, it is essential to consider its safety profile:

  • Toxicity: The compound exhibits low acute toxicity with oral LD50 values greater than 2000 mg/kg in rats . However, its hydrolysis product, mercaptobenzothiazole, is a known skin sensitizer.
  • Environmental Concerns: It is not readily biodegradable and poses potential risks to aquatic life if released into water bodies . Proper handling and disposal methods are crucial to mitigate environmental impacts.

Mechanism of Action

N-tert-Butyl-2-benzothiazolesulfenamide acts as a vulcanization accelerator by facilitating the cross-linking of rubber molecules during the vulcanization process. It interacts with sulfur and rubber molecules to form cross-links, which enhance the elasticity and strength of the rubber. The compound’s anti-scorch properties prevent premature vulcanization, ensuring a controlled and efficient curing process .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

Property TBBS CBS MBTS TMTD
Molecular Formula C₁₁H₁₄N₂S₂ C₁₃H₁₆N₂S₂ C₁₄H₈N₂S₄ C₆H₁₂N₂S₄
Melting Point (°C) 105–110 93–100 177–180 146–148
Solubility Benzene, Methanol Chloroform, Acetone Ethanol, Alkali Chloroform, CS₂
Scorch Safety High Moderate Low Very Low
Vulcanization Speed Moderate Fast Slow Ultra-Fast
Primary Use Tires Industrial Goods General Rubber Thin Rubber Products
References

Research Findings and Industrial Trends

  • Eco-Friendly Challenges : TBBS production generates hazardous waste (e.g., chlorinated byproducts), driving demand for greener alternatives .
  • Market Demand : The Asia-Pacific region leads TBBS consumption due to tire industry growth, with a projected CAGR of 5.6% (2024–2030) .
  • Hybrid Systems : TBBS is often blended with TMTD or MBTS to balance speed and safety in silica-filled rubber composites .

Biological Activity

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a chemical compound primarily used as a vulcanization accelerator in the rubber industry. It has garnered attention for its biological activity, particularly regarding its toxicity, mutagenicity, and potential environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TBBS's biological activity.

  • Chemical Formula : C11H14N2S2
  • CAS Number : 95-31-8
  • Molecular Weight : 226.37 g/mol
  • Solubility : Very low water solubility (0.0029 mg/L at pH 7.5) .

Toxicity Studies

  • Acute Toxicity :
    • The oral LD50 in rats is greater than 2000 mg/kg, indicating low acute toxicity .
    • The dermal LD50 in rabbits exceeds 7940 mg/kg, suggesting minimal dermal toxicity .
  • Repeated Dose Toxicity :
    • In a 90-day study, TBBS did not demonstrate specific organ toxicity at doses below 1000 mg/kg . The NOAEL (No Observed Adverse Effect Level) was found to be 100 mg/kg for males based on body weight changes .
  • Irritation and Sensitization :
    • TBBS shows mild irritation to skin and eyes but is not classified as a skin or eye irritant . However, its hydrolysis product, mercaptobenzothiazole, is noted as a strong skin sensitizer .

Mutagenicity and Genotoxicity

TBBS has been evaluated for mutagenic potential through various assays:

  • Bacterial Reverse Mutation Tests : TBBS was non-mutagenic in standard bacterial assays (Salmonella typhimurium) without metabolic activation .
  • In Vitro Assays : Positive results were observed in mouse lymphoma assays with metabolic activation, indicating potential clastogenic effects (chromosomal aberrations) . However, it was negative in the mouse micronucleus assay, suggesting that the clastogenic effects may not be relevant in vivo .

Reproductive and Developmental Toxicity

In reproductive toxicity studies, TBBS did not adversely affect fertility or offspring viability at doses up to 200 mg/kg/day. However, higher doses resulted in decreased body weights and organ weight changes in both male and female rats . The NOAEL for developmental toxicity was established at 100 mg/kg/day for males.

Biodegradation and Bioaccumulation

TBBS exhibits low biodegradability due to its low water solubility and high fat solubility. Although some evidence suggests slow degradation rates under aerobic conditions, the overall potential for bioaccumulation is considered low due to its predicted environmental exposure levels .

Study on Synthetic Turf Fields

Research involving recycled tire crumb rubber, which contains TBBS, highlighted concerns regarding exposure levels during athletic activities. The study indicated that while TBBS is present in these materials, the overall health risks associated with exposure during play are not definitively established due to insufficient data on long-term effects .

Summary of Findings from Various Studies

Study TypeFindings
Acute ToxicityLD50 > 2000 mg/kg (oral), >7940 mg/kg (dermal)
Repeated Dose ToxicityNOAEL = 100 mg/kg; mild body weight changes at higher doses
MutagenicityNon-mutagenic in bacteria; clastogenic effects observed in vitro
Reproductive ToxicityNo adverse effects on fertility or offspring viability at low doses
Environmental ImpactLow biodegradability; potential for low bioaccumulation

Q & A

Q. What are the optimal conditions for synthesizing TBBS via alkylation of 2-aminobenzothiazole?

The alkylation of 2-aminobenzothiazole with tert-butyl chloride typically requires:

  • Molar ratio : 1:1.2 (2-aminobenzothiazole : tert-butyl chloride) .
  • Base : Sodium hydroxide (NaOH) in a polar aprotic solvent (e.g., dimethylformamide) at 80–90°C for 4–6 hours .
  • Yield : ~80% under these conditions.
    Methodological note : Post-reaction neutralization with dilute HCl followed by recrystallization in ethanol improves purity .

Q. How does TBBS function as a delayed-action accelerator in rubber vulcanization?

TBBS acts as a sulfenamide accelerator, decomposing at vulcanization temperatures (~150°C) to release reactive sulfur species. Key parameters:

  • Optimal vulcanization temperature : 150°C, achieving peak crosslinking efficiency in natural rubber (NR) compounds .
  • Synergy with activators : Stearic acid and ZnO enhance TBBS’s scorch safety and cure rate .

Q. What analytical methods are recommended for quantifying TBBS purity?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~180°C) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm .
  • FTIR Spectroscopy : Characteristic peaks at 1,250 cm⁻¹ (S=N) and 690 cm⁻¹ (C-S) confirm sulfenamide functionality .

Q. What safety protocols are critical when handling TBBS in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory due to IARC Group 2B classification (possible carcinogen) .
  • First aid : Skin contact requires immediate washing with soap/water; inhalation necessitates fresh air and medical evaluation .

Q. How does TBBS compare to other sulfenamide accelerators (e.g., CBS) in scorch safety?

TBBS exhibits longer scorch delay than N-cyclohexyl-2-benzothiazolesulfenamide (CBS) due to its tert-butyl group, which sterically hinders premature decomposition. Scorch time (t₂) for TBBS in NR: ~4.5 min vs. 3.2 min for CBS at 150°C .

Advanced Research Questions

Q. What electrochemical parameters maximize TBBS yield in electrosynthesis?

Electrosynthesis via oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine achieves ~98–100% yield under:

  • Current density : 300 A m⁻² .
  • Electrolyte : 4.5–5.0 M NaCl with DSA (dimensionally stable anode) and stainless-steel cathode .
  • Solvent system : Continuous extraction using CCl₄:CH₃CN (3:1) minimizes side reactions .

Q. How to resolve contradictions in TBBS toxicity studies (e.g., in vitro vs. in vivo data)?

  • In vitro : TBBS shows mutagenicity in Ames tests (TA98 strain, +S9 activation) .
  • In vivo : Rodent studies report no significant carcinogenicity at <500 mg/kg doses .
    Methodological recommendation : Use metabolomics to identify species-specific metabolic pathways (e.g., cytochrome P450 interactions) .

Q. Can TBBS be replaced by bio-based accelerators without compromising vulcanization efficiency?

Plant polyphenol-TBBS hybrids (e.g., TPN) show promise:

  • Synthesis : Formaldehyde-mediated coupling of TBBS with tannins improves eco-friendliness .
  • Performance : TPN achieves comparable crosslink density (ΔTorque = 12.5 dNm) but reduces sulfur usage by 15% .

Q. What mechanistic role does TBBS play in CNT-reinforced SBR nanocomposites?

In styrene-butadiene rubber (SBR) with carbon nanotubes (CNTs):

  • Dispersion : TBBS reduces CNT agglomeration via π-π interactions with benzothiazole rings .
  • Cure kinetics : TBBS accelerates sulfur-CNT bonding, enhancing tensile strength by 40% vs. non-accelerated systems .

Q. How does TBBS degradation under UV exposure impact long-term rubber performance?

  • Degradation pathway : Photolysis generates tert-butylamine and benzothiazole disulfide, reducing crosslink density .
  • Mitigation : Add UV stabilizers (e.g., hindered amine light stabilizers) at 2–3 phr to retain >90% tensile strength after 500 h UV exposure .

Tables for Key Data

Table 1: Electrosynthesis Optimization for TBBS

ParameterOptimal Value
Current Density300 A m⁻²
NaCl Concentration4.5–5.0 M
Solvent for ExtractionCCl₄:CH₃CN (3:1)
Yield98–100%

Table 2: Vulcanization Formulation with TBBS

ComponentConcentration (phr)
Natural Rubber (NR)100
ZnO5
Stearic Acid2
TBBS1.2
Sulfur2.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-2-benzothiazolesulfenamide
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-2-benzothiazolesulfenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.